molecular formula C6H11NO2 B8678716 (4aR,7aR)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

(4aR,7aR)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

Cat. No.: B8678716
M. Wt: 129.16 g/mol
InChI Key: HGEIYKJSFPCMLX-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,7aR)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole

InChI

InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6-/m1/s1

InChI Key

HGEIYKJSFPCMLX-PHDIDXHHSA-N

Isomeric SMILES

C1CO[C@@H]2CNC[C@H]2O1

Canonical SMILES

C1COC2CNCC2O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate (0.46 g, 1.94 mmol) in MeOH (20 mL) was added two drops of HCO2H followed by 20% Pd(OH)2 (50 mg). The reaction mixture was stirred under H2 for 4 h at rt and was filtered. The filtrate was concentrated in vacuo to give the crude product, which was used for the next step without further purification.
Name
benzyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

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